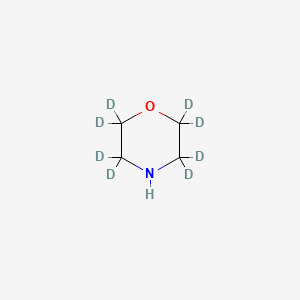

Morpholine-2,2,3,3,5,5,6,6-D8

Descripción

Importance of Isotopic Labeling in Contemporary Organic and Analytical Chemistry

Isotopic labeling is a fundamental technique that involves the incorporation of an isotope into a molecule to track its journey through a reaction or a biological system. longdom.orgstudysmarter.co.ukwikipedia.org By replacing specific atoms with their isotopic variants, scientists can follow the labeled molecule, providing insights into complex transformations at a molecular level. longdom.orgstudysmarter.co.uksynmr.in This method is indispensable for tracing metabolic pathways, allowing researchers to observe how molecules are absorbed, metabolized, and distributed within a biological system. thalesnano.com

In organic chemistry, isotopic labeling is a cornerstone for elucidating reaction mechanisms. pressbooks.pubthalesnano.com By marking a particular position on a reactant molecule with an isotope, chemists can determine the fate of that atom in the final product. pressbooks.pub This tracking helps to confirm or refute proposed reaction pathways and intermediates. synmr.in For example, labeling a potential reactive site can show whether a specific bond is broken or formed during a reaction. portico.org

Analytical chemistry also relies heavily on isotopic labeling. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can differentiate between isotopes. pressbooks.publongdom.org In NMR, the absence of proton signals in deuterated solvents eliminates background interference, leading to clearer spectra of target compounds. synmr.in In mass spectrometry, the distinct mass-to-charge ratio of isotopically labeled compounds allows for their precise detection and quantification, even in complex mixtures. pressbooks.publongdom.org This makes stable isotope-labeled compounds, such as deuterated analogues, invaluable as internal standards for quantitative analysis, enhancing the accuracy and reliability of measurements. thalesnano.comresearchgate.net

The Role of Deuterated Analogues in Elucidating Reaction Mechanisms and Analytical Methodologies

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgunam.mxportico.org The C-D bond has a lower zero-point vibrational energy compared to the C-H bond, meaning it requires more energy to be broken. unam.mxportico.org Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, the deuterated version of that reaction will proceed more slowly. unam.mxportico.org This primary KIE is a powerful diagnostic tool for chemists studying reaction mechanisms. portico.org By comparing the reaction rates of a compound and its deuterated analogue, researchers can determine whether a specific C-H bond cleavage is a critical part of the reaction's slowest step. unam.mx

In addition to mechanistic studies, deuterated analogues are crucial for improving analytical methodologies, particularly in mass spectrometry-based quantification. acs.orgthalesnano.com A deuterated version of an analyte is often used as an ideal internal standard. researchgate.net Because it has nearly identical chemical and physical properties to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatography. researchgate.net However, it is easily distinguished by its higher mass in the mass spectrometer. researchgate.net This co-eluting, mass-differentiated standard allows for highly accurate correction of any analyte loss during sample handling and variations in instrument response, leading to precise and reliable quantification. thalesnano.comresearchgate.net

The subject of this article, Morpholine-2,2,3,3,5,5,6,6-D8, exemplifies a compound designed for these advanced applications. Its high level of deuteration makes it an excellent internal standard for quantifying morpholine-containing structures and a valuable tool for mechanistic investigations where morpholine is a reactant or product.

Properties and Synthesis of this compound

This compound is a stable, isotopically-labeled form of morpholine. It is also referred to as Perdeuterated Morpholine. The specific placement of eight deuterium atoms on the carbon backbone provides a significant mass shift from its protiated counterpart, making it highly suitable for use as an internal standard in quantitative mass spectrometry and for mechanistic studies involving the kinetic isotope effect. sigmaaldrich.comresearchgate.netsigmaaldrich.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are critical for its application in various research contexts.

| Property | Value | Source(s) |

| Chemical Formula | C₄D₈HNO | sigmaaldrich.comisotope.com |

| Molecular Weight | 95.17 g/mol | sigmaaldrich.comisotope.com |

| CAS Number | 342611-02-3 | sigmaaldrich.comisotope.com |

| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.comsigmaaldrich.com |

| Chemical Purity | Typically ≥98% | sigmaaldrich.comisotope.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.086 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 126-130 °C | sigmaaldrich.com |

This interactive table provides key data for this compound. The data is compiled from various chemical suppliers and databases.

Research and Applications

The unique properties of this compound and other deuterated morpholines make them valuable in several areas of advanced chemical research.

Mechanistic Studies

The study of reaction mechanisms benefits significantly from the use of deuterated compounds. In one study focusing on the ring-opening polymerization of morpholine-2,5-dione derivatives, deuterated toluene (toluene-d8) was used as an NMR solvent to monitor the reaction reversibility with an organotin catalyst. While not directly incorporating deuterated morpholine into the reacting molecule, this highlights the importance of deuterated compounds in creating the necessary analytical environment to probe complex reaction pathways.

In another example, research on the catalytic oxidative amination of alkenes by rhodium(I) complexes utilized deuterated tetrahydrofuran (THF-d8) as an NMR solvent to study the formation of intermediate species. csic.es The use of deuterated solvents is critical in such NMR-based mechanistic studies to avoid interfering signals from the solvent, allowing for clear observation of the species involved in the catalytic cycle. synmr.incsic.es

Use as an Internal Standard

One of the most widespread applications of compounds like this compound is as an internal standard for quantitative analysis using mass spectrometry. acs.orgresearchgate.net The use of a stable isotope-labeled analogue of the analyte is considered the gold standard in quantitative LC-MS methods. researchgate.net The deuterated standard has virtually the same extraction recovery, ionization response, and chromatographic retention time as the non-deuterated analyte, allowing it to accurately correct for variations throughout the analytical process. researchgate.net

For instance, in the development of methods to quantify pharmaceuticals that contain a morpholine moiety, such as the antibiotic linezolid or the anticancer agent gefitinib, this compound or a similarly deuterated morpholine-containing fragment would be an ideal internal standard. atamankimya.com Its use ensures high precision and accuracy in determining the concentration of the drug in complex biological matrices. researchgate.netresearchgate.net

Advanced Research Findings

Recent research has expanded the application of deuterated compounds beyond traditional mechanistic and analytical roles. A notable study demonstrated that deuterating the N-alkyl groups of rhodamine-based fluorescent dyes, including a morpholino-substituted rhodamine, led to significant improvements in their quantum yield and photostability. acs.org While the deuteration in that study was on the N-alkyl groups rather than the morpholine ring itself, it showcases a novel application of deuteration in the field of materials science and bio-imaging. acs.org This "deuteration-on-auxochrome" strategy was found to be a general method for enhancing the performance of small-molecule fluorophores. acs.org

Advancements in the Synthesis and Analysis of this compound

The deuterated chemical compound this compound, a stable isotope-labeled version of morpholine, serves as a crucial tool in various scientific fields. Its applications include use as an internal standard for mass spectrometry and in nuclear magnetic resonance (NMR) spectroscopy. resolvemass.caotsuka.co.jp The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a distinct mass signature and unique spectroscopic properties, enabling precise quantification and structural elucidation in complex chemical and biological systems. rsc.orgrsc.org This article details the synthetic methodologies for preparing this compound, explores emerging strategies for creating related deuterated derivatives, and discusses the methods for assessing its isotopic purity.

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671259 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-02-3 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-2,2,3,3,5,5,6,6-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of Morpholine-2,2,3,3,5,5,6,6-d8

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For Morpholine-d8, both proton (¹H) and deuterium (²H) NMR are employed to gain comprehensive insights.

Proton (¹H) NMR Studies in Deuterated Solvents and Solvent Effects

In ¹H NMR spectroscopy, the chemical shifts of residual protons in a deuterated compound can be influenced by the deuterated solvent used. ckisotopes.com Studies on non-deuterated morpholine have shown that the chemical shift of the N-H proton varies depending on the polarity of the deuterated solvent, with shifts observed at 2.28 ppm in d6-DMSO, 1.78 ppm in CD3CN, 1.71 ppm in CDCl3, and 1.05 ppm in d6-benzene. rsc.org For Morpholine-d8, a clean, sharp singlet is observed at approximately 3.7 ppm in NMR spectra, making it an excellent internal standard. resolvemass.ca The choice of deuterated solvent is crucial as it can affect the chemical shifts of any residual, non-deuterated protons in the Morpholine-d8 molecule. ckisotopes.comwashington.edu

Table 1: ¹H NMR Chemical Shifts of Morpholine in Various Deuterated Solvents

| Deuterated Solvent | N-H Proton Chemical Shift (ppm) |

|---|---|

| d6-DMSO | 2.28 |

| CD3CN | 1.78 |

| CDCl3 | 1.71 |

This table is based on data for non-deuterated morpholine and illustrates the solvent effect on chemical shifts. rsc.org

Natural Abundance and Enriched Deuterium (²H) NMR Spectroscopy for Conformational and Orientational Analysis

Deuterium (²H) NMR spectroscopy is particularly useful for studying the conformation and orientation of molecules. researchgate.net For morpholine and its derivatives, conformational analysis has been a subject of interest, with studies identifying stable equatorial and axial NH conformations in the chair form. acs.orgresearchgate.net While much of the detailed conformational analysis has been performed on non-deuterated morpholine using techniques like Raman and microwave spectroscopy, ²H NMR provides a direct method to probe the dynamics of the deuterated C-D bonds. acs.orgresearchgate.net The deuterium incorporation in Morpholine-d8 can be determined by comparing the area ratio of the morpholine signals to an internal standard in both ¹H and ²H NMR spectra. figshare.com For instance, the degree of deuterium incorporation at the OCH2 and NCH2 positions, with signals at 3.86 ppm and 3.21 ppm respectively in D2O, can be calculated. figshare.com Such studies are crucial for confirming the isotopic purity and understanding the structural integrity of the deuterated compound. figshare.com

Mass Spectrometry (MS) for Comprehensive Structural Elucidation and Fragmentation Pathway Investigation

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of compounds, providing critical information for structural elucidation.

Mechanistic Interpretation of Mass Spectrometry Fragmentation Patterns of Morpholine-d8 and its Analogs

The fragmentation patterns observed in the mass spectrum of a molecule provide a fingerprint that can be used for its identification and for understanding its chemical structure. For amines like morpholine, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. libretexts.org The study of deuterated analogs is particularly effective in determining the site of hydrogen transfer in many fragmentation-generated ions. researchgate.net While specific fragmentation studies on Morpholine-d8 are not extensively detailed in the provided results, the principles of mass spectrometry suggest that its fragmentation would be analogous to morpholine, but with fragment ions showing mass shifts corresponding to the number of deuterium atoms they retain. The use of deuterated analogs helps in elucidating mechanistic questions regarding the metabolism of small molecules. researchgate.net For example, in the mass spectrum of the morpholine cation, various fragment ions are generated, and the presence of deuterium would alter the mass-to-charge ratio of these fragments, aiding in their identification. researchgate.net

High-Resolution Mass Spectrometry Techniques in Deuterated Compound Characterization

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Morpholine-2,2,3,3,5,5,6,6-D8 |

| Morpholine |

| d6-DMSO (Deuterated dimethyl sulfoxide) |

| CD3CN (Deuterated acetonitrile) |

| CDCl3 (Deuterated chloroform) |

| d6-benzene (Deuterated benzene) |

| D2O (Deuterium oxide) |

Applications of Morpholine-2,2,3,3,5,5,6,6-d8 in Quantitative Analytical Method Development

Utilization as an Internal Standard in Advanced Mass Spectrometry Assays

Morpholine-d8 is a stable isotope-labeled compound where eight hydrogen atoms in the morpholine molecule are replaced with deuterium. resolvemass.ca This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification. resolvemass.ca Internal standards are essential for improving the accuracy and precision of quantitative analyses by correcting for variations that can occur during sample preparation, injection, chromatography, and detection. cerilliant.comwuxiapptec.com

Role in Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Gas Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap HRMS)

Morpholine-d8 is frequently employed as an internal standard in GC-MS/MS and GC-Orbitrap HRMS methods for the determination of morpholine residues in various complex matrices, such as fruits and fruit juices. researchgate.netdp.tech In these applications, a known amount of Morpholine-d8 is added to the sample at the beginning of the analytical process. mdpi.com Because Morpholine-d8 is chemically almost identical to morpholine, it behaves similarly during extraction, derivatization, and chromatographic separation. cerilliant.com

However, due to the mass difference, the mass spectrometer can distinguish between the analyte (morpholine) and the internal standard (Morpholine-d8). nih.gov By comparing the peak area of the analyte to that of the internal standard, analysts can accurately calculate the concentration of morpholine in the original sample, even if some of the analyte is lost during sample preparation. chromatographyonline.com For instance, a study on the determination of morpholine in fruit and fruit juices utilized an isotope internal standard method with Morpholine-d8 for quantification by GC-MS/MS, with positive samples confirmed by GC-Orbitrap HRMS. researchgate.net This method demonstrated good precision and accuracy, with average recoveries ranging from 85.4% to 108.9%. researchgate.net Another study analyzing morpholine in the peel and pulp of fruits by GC-MS also successfully used d8-morpholine as an internal standard. mdpi.com

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Highly Polar Compounds

The analysis of highly polar compounds like morpholine by reversed-phase liquid chromatography can be challenging due to poor retention. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is a more suitable technique for such analytes. researchgate.net In these HILIC-LC-MS/MS methods, Morpholine-d8 is a valuable internal standard. eurl-pesticides.eu

Its use helps to compensate for matrix effects, which are a significant issue in LC-MS/MS analysis, particularly for highly polar molecules in complex samples. rsc.orgeconomie.gouv.fr Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com Because Morpholine-d8 co-elutes with morpholine and experiences similar matrix effects, the ratio of their signals remains constant, allowing for accurate quantification. chromatographyonline.com For example, a method for the analysis of morpholine on apples and citrus utilized HILIC-ESI-MS/MS with recoveries ranging from 84-120%. researchgate.net

Strategies for Mitigating Matrix Effects in Quantitative Analysis Using Morpholine-d8

Matrix effects are a major challenge in quantitative analysis, especially when using techniques like GC-MS and LC-MS/MS. chromatographyonline.comnih.gov These effects arise from components of the sample matrix that co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either suppression or enhancement of the signal. chromatographyonline.com The use of a stable isotope-labeled internal standard, such as Morpholine-d8, is a highly effective strategy to mitigate these effects. wuxiapptec.com

The underlying principle is that the analyte and the deuterated internal standard have nearly identical chemical and physical properties. cerilliant.com This means they will have the same retention time in the chromatographic system and will be affected by matrix components in the same way. chromatographyonline.com Any suppression or enhancement of the signal will affect both the analyte and the internal standard to a similar degree. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise results. chromatographyonline.com This approach is particularly crucial for the analysis of trace levels of contaminants in complex matrices like food and environmental samples. rsc.orgnih.gov

Method Validation Protocols Incorporating Deuterated Internal Standards

The validation of an analytical method is crucial to ensure its reliability and fitness for purpose. When a deuterated internal standard like Morpholine-d8 is used, the validation protocol must include specific assessments. According to guidelines from organizations like the International Council for Harmonisation (ICH), method validation should evaluate parameters such as linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

In methods using Morpholine-d8, linearity is assessed by analyzing calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov Accuracy is determined by spiking blank matrix samples with known concentrations of the analyte and the internal standard and measuring the recovery. nih.gov Precision is evaluated by repeatedly analyzing samples at different concentration levels. nih.gov

For example, a validated GC-MS method for morpholine in fruit peels and pulp using d8-morpholine as an internal standard reported method detection limits (MDL) of 1.3–3.3 µg/kg and recovery rates of 88.6–107.2%. mdpi.com The intra-day and inter-day precisions were 1.4–9.4% and 1.5–2.8%, respectively. mdpi.com These results demonstrate the high accuracy and precision that can be achieved with the use of a deuterated internal standard.

Table 1: Method Validation Parameters for Morpholine Analysis using Morpholine-d8

| Parameter | Description | Typical Acceptance Criteria | Example Finding |

|---|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 | A GC-MS method for morpholine showed R² values of 0.9999 to 1.0000. nih.gov |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% | Recoveries for morpholine in fruit matrices ranged from 88.6% to 107.2%. mdpi.com |

| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | RSD ≤ 15-20% | Intra-day and inter-day precision for morpholine analysis were ≤ 9.4% and ≤ 2.8%, respectively. mdpi.com |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defined by the needs of the analysis | A GC-MS/MS method for morpholine in fruit juice had an LOQ of 10.0 μg/kg. researchgate.net |

This table is for illustrative purposes and specific criteria may vary depending on the regulatory guidelines and the application.

Development of Reference Standards and Traceability in Chemical Measurements

The use of certified reference materials (CRMs) and the establishment of metrological traceability are fundamental to ensuring the comparability and reliability of chemical measurement results over time and between different laboratories. nist.govnih.gov Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. rsc.org

Deuterated compounds like Morpholine-d8 play a role in this framework. While Morpholine-d8 itself is typically used as an internal standard for routine analysis, its purity and isotopic enrichment must be well-characterized. resolvemass.ca High-purity reference materials of the unlabeled analyte (morpholine) are required for the preparation of accurate calibration standards. researchgate.net Techniques like quantitative NMR (qNMR) can be used to determine the purity of these primary standards, linking them to the International System of Units (SI). nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Morpholine |

| Morpholine-2,2,3,3,5,5,6,6-D8 (Morpholine-d8) |

Kinetic and Mechanistic Investigations Employing Deuterium Isotope Effects with Morpholine-2,2,3,3,5,5,6,6-d8

Primary and Secondary Kinetic Deuterium Isotope Effect Studies on Reaction Rates

The kinetic isotope effect (KIE) is a cornerstone of mechanistic chemistry, and the use of Morpholine-d8 provides a clear example of its application. The KIE is broadly categorized into primary and secondary effects. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a reaction involving the cleavage of a C-D bond will typically be slower than the corresponding reaction with a C-H bond, resulting in a kH/kD value significantly greater than 1.

Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but is located near the reaction center. These effects are generally smaller than primary KIEs and can be further classified as α or β effects depending on the position of the isotope relative to the reaction center. For Morpholine-2,2,3,3,5,5,6,6-D8, the deuterium atoms are in the α-positions to the nitrogen and β-positions to the oxygen atom. Secondary KIEs can provide valuable information about changes in hybridization or the steric environment of the transition state. For instance, deuterium substitution is known to reduce reaction rates in some cases due to the kinetic isotope effect, which is a critical consideration in kinetic studies. The greater inductive effect of deuterium compared to hydrogen can also influence the stability of reaction intermediates or complexes. researchgate.net

In studies of elimination reactions, such as the carbonyl elimination of 9-fluorenyl nitrate with various amine bases, primary hydrogen-deuterium isotope effects are measured to probe the nature of the transition state. cdnsciencepub.com Although this specific study used bases like morpholine, it highlights the principle that a constant kH/kD value across a range of base strengths can indicate that the transition state structure does not significantly change. cdnsciencepub.com The application of deuterated compounds like Morpholine-d8 is crucial in these investigations to differentiate between possible mechanistic pathways.

Elucidation of Transition State Structures and Reaction Mechanisms

The magnitude of the kinetic isotope effect provides deep insights into the geometry of the transition state. A maximal primary KIE is typically observed when the proton (or deuteron) is symmetrically transferred between the donor and acceptor atoms in the transition state. A smaller KIE may suggest either an "early" transition state (resembling the reactants) or a "late" transition state (resembling the products), where the proton transfer is less symmetric.

By using this compound, chemists can probe reactions where the morpholine moiety acts as a base or a nucleophile. If a reaction involving morpholine as a base exhibits a significant primary KIE upon deuteration at the α-carbon, it strongly suggests that proton abstraction from that carbon is part of the rate-determining step. The temperature dependence of the KIE can further refine the model of the transition state, with temperature-independent effects often interpreted as evidence for a non-linear hydrogen transfer in a cyclic transition state. researchgate.net

The use of deuterated compounds is also instrumental in mass spectrometry to help elucidate mechanistic theories and biochemical pathways. researchgate.netgoogle.com For example, in the study of drug metabolism, isotopically labeled compounds can help identify the sites of metabolic modification. labstandards.euchemie-brunschwig.ch The distinct mass of Morpholine-d8 allows it to be used as an internal standard for the accurate quantification of unlabeled morpholine in various samples, including fruits and juices, which aids in exposure and safety assessments. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Insights into Hydrogen Transfer Pathways and Bond Reorganization

Deuterium labeling is a particularly effective method for determining the site of hydrogen transfer in many reactions. researchgate.net When this compound is used in a reaction, and a KIE is observed, it provides direct evidence for the involvement of a C-H/C-D bond at the 2, 3, 5, or 6 position in the reaction mechanism. This is crucial for distinguishing between different possible reaction pathways.

For instance, in oxidation reactions, it can be determined whether the reaction proceeds via hydrogen atom abstraction from a C-H bond adjacent to the nitrogen or oxygen, or through another mechanism. The absence of a significant KIE would suggest that C-H bond cleavage is not rate-limiting, pointing towards other steps, such as nucleophilic attack by the nitrogen, as the slower part of the reaction.

Furthermore, secondary KIEs can inform on bond reorganization around the reaction center. An inverse secondary KIE (kH/kD < 1), for example, often indicates a change in hybridization from sp3 to sp2 at the deuterated carbon in the transition state, as the C-D bond is sterically smaller than the C-H bond. Conversely, a normal secondary KIE (kH/kD > 1) can suggest an increase in steric crowding in the transition state. These subtle effects, revealed by using Morpholine-d8, are invaluable for building a complete picture of the reaction pathway.

Application in Understanding Catalytic Processes and Stereoselective Reactions

The principles of KIE studies with Morpholine-d8 extend to more complex systems, including catalytic and stereoselective reactions. In catalysis, isotopes can be used to trace the path of atoms through a catalytic cycle. researchgate.net For example, in a metal-catalyzed reaction where morpholine is a ligand or substrate, deuteration can help determine if C-H bond activation is part of the catalytic cycle and whether it is rate-limiting.

In stereoselective reactions, where the goal is to produce a specific stereoisomer of a product, understanding the reaction mechanism is paramount for optimizing selectivity. The use of deuterated substrates can help to elucidate the transition state structures that lead to the observed stereochemical outcome. By understanding how isotopic substitution affects the reaction rate and product distribution, chemists can refine catalysts and reaction conditions to favor the formation of the desired product.

The enhanced stability of the C-D bond can also be leveraged in the design of pharmaceuticals. Deuteration at metabolically vulnerable sites can slow down drug metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer in-vivo half-life or reduced dosage requirements. google.comlabstandards.euchemie-brunschwig.ch While the primary use of Morpholine-d8 in the context of this article is as a mechanistic tool, its synthesis is often driven by the need for deuterated building blocks in drug discovery programs. researchgate.net

Theoretical and Computational Chemistry Studies of Morpholine-2,2,3,3,5,5,6,6-d8

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. unitn.ituci.edu It is frequently employed to predict molecular properties and reactivity. uci.edu DFT calculations have been successfully used to optimize the molecular structures of morpholine-containing compounds, showing good agreement with experimental data. researchgate.net

In the context of morpholine derivatives, DFT at the B3LYP/6-311G(d,p) level of theory is a common approach to determine optimized geometries and electronic properties. researchgate.netiucr.org For a morpholine derivative, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated to be approximately 4.62 eV. iucr.org The energies of the HOMO and LUMO were determined as -5.36 eV and -0.73 eV, respectively. iucr.org These values are crucial in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

The substitution of hydrogen with deuterium in Morpholine-2,2,3,3,5,5,6,6-D8 does not significantly alter the electronic structure, as the isotopic substitution does not affect the potential energy surface of a reaction. princeton.edu However, it does influence mass-dependent properties, most notably vibrational frequencies. princeton.edu This change is the basis for the kinetic isotope effect and can be computationally explored using DFT to understand subtle changes in reactivity.

Table 1: Calculated Electronic Properties of a Morpholine Derivative using DFT

| Property | Value |

| HOMO Energy | -5.36 eV |

| LUMO Energy | -0.73 eV |

| HOMO-LUMO Gap | 4.62 eV |

Data derived from a study on a morpholine derivative, providing a theoretical framework for understanding the electronic structure. iucr.org

Computational Modeling of Kinetic Isotope Effects and Transition State Geometries

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The deuterium KIE is particularly useful for elucidating reaction mechanisms, and its value can be accurately predicted using DFT calculations. wikipedia.org These calculations are instrumental in distinguishing between proposed transition state structures that may be close in energy. princeton.edu

Computational modeling allows for the determination of transition state geometries, which are essential for understanding reaction mechanisms. chemrxiv.org The study of KIEs provides detailed information about the geometry and electrostatic potentials of the transition state. nih.gov For reactions involving the transfer of a proton or hydride, the KIE can indicate whether the C-H (or C-D) bond is broken in the rate-determining step. princeton.edu

For example, a large KIE is indicative of C-H bond cleavage in the rate-determining step. wikipedia.org Computational studies on various reactions have demonstrated that theoretical KIEs can be compared with experimental values to support or refute a proposed mechanism and the corresponding transition state geometry. princeton.edu The differences in zero-point vibrational energies between the ground state and the transition state for the deuterated and non-deuterated species are a primary contributor to the KIE. princeton.edunih.gov

Table 2: Key Concepts in Computational Modeling of KIE

| Concept | Description |

| Kinetic Isotope Effect (KIE) | The ratio of reaction rates between a normal reactant and its isotopically substituted counterpart (kL/kH). wikipedia.org |

| Transition State Theory | Assumes a single potential energy surface with a barrier between reactants and products, where the transition state resides. wikipedia.org |

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. Differences in ZPE between isotopologues are a major source of KIEs. princeton.edu |

| DFT Calculations | Used to routinely and accurately predict the numerical value of deuterium KIEs. wikipedia.org |

Molecular Modeling and Interaction Studies with Deuterated Morpholine Moieties

Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are used to study the interactions of molecules at an atomic level. acs.org These methods are particularly useful for understanding non-covalent interactions, which are critical in many biological and chemical systems.

In studies of morpholine-containing compounds, molecular docking has been used to investigate interactions with proteins. mdpi.comfrontiersin.org For instance, the morpholine ring can enhance binding potency by forming specific interactions with the target protein. frontiersin.org Hirshfeld surface analysis, another computational tool, reveals the nature and contribution of different intermolecular interactions within a crystal structure. For a morpholine derivative, H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions were found to be the most significant contributors to crystal packing. iucr.org

The deuteration in this compound can subtly influence its interaction profile. While steric effects are negligible, the change in vibrational modes of C-D bonds compared to C-H bonds can affect the strength of hydrogen bonding and other non-covalent interactions. princeton.eduresearchgate.net Computational studies can quantify these differences. For example, interaction energies between molecular dimers can be calculated to understand the stability conferred by various interactions. researchgate.net

Table 3: Intermolecular Interaction Contributions in a Morpholine Derivative Crystal

| Interaction Type | Contribution (%) |

| H···H | 55.2 |

| H···C/C···H | 22.6 |

| H···O/O···H | 20.5 |

Data from a Hirshfeld surface analysis of a morpholine derivative, illustrating the primary forces in its crystal packing. iucr.org

Advanced Research Applications of Morpholine-2,2,3,3,5,5,6,6-d8 in Biochemical and Environmental Sciences

Investigation of Biodegradation Pathways of Xenobiotics and Heterocyclic Compounds Using Deuterium Labeling

The study of how synthetic compounds, or xenobiotics, and heterocyclic structures are broken down in the environment is crucial for assessing their environmental fate and potential toxicity. nih.govresearchgate.net Deuterium labeling, as seen with Morpholine-D8, offers a precise method to trace the metabolic pathways of these compounds. dntb.gov.ua

Morpholine, a heterocyclic compound used in various industrial applications, is known to be biodegradable by certain microorganisms. atamankimya.comethz.ch However, elucidating the exact degradation pathways can be challenging. researchgate.net By using Morpholine-D8, researchers can track the deuterated fragments as the molecule is metabolized by microorganisms. This allows for the unambiguous identification of intermediate and final breakdown products. nih.gov For instance, studies on the biodegradation of other xenobiotics have successfully used deuterium-labeled compounds to differentiate between the original compound and its metabolites in complex environmental samples like soil and water. dntb.gov.uaresearchgate.net This approach helps in constructing a detailed map of the biodegradation process, identifying key enzymatic reactions and the microorganisms involved. nih.govethz.ch The ability to trace the deuterium label provides clear evidence of the transformation of the parent compound into various metabolic products, offering insights that are often difficult to obtain with non-labeled compounds. nih.gov

Key Research Findings in Xenobiotic Biodegradation:

| Labeled Compound Application | Key Finding | Reference |

| D- and 13C-labeled 2,4-D, glyphosate, and sulfamethoxazole | Deuterium labeling helps distinguish between soil-bound parent chemicals (xenoNERs) and microbial biomolecules (bioNERs). | dntb.gov.ua |

| Deuterium-labeled di-n-butyl phthalate (DBP) | Revealed two distinct degradation pathways for phthalate esters in cyanobacteria. | researchgate.net |

| General Xenobiotics | Anaerobic biodegradation is a significant process for many xenobiotics in oxygen-depleted environments. | researchgate.net |

Application in Studies of Metabolic Stability and Biochemical Transformations

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond by metabolic enzymes. symeres.combeilstein-journals.org By strategically placing deuterium atoms at metabolically vulnerable positions in a molecule, researchers can investigate how this affects its breakdown. tandfonline.comfigshare.com While Morpholine-D8 itself is a building block, the principles of its use in metabolic studies are broadly applicable. tandfonline.comresearchgate.net For example, deuterated analogs of therapeutic agents have been shown to exhibit improved metabolic stability. figshare.comresearchgate.net This can lead to a longer duration of action and potentially a better safety profile by avoiding the formation of toxic metabolites. figshare.comresearchgate.net Studies using deuterated compounds allow for the precise tracking of metabolic pathways and the quantification of drug and metabolite concentrations in biological fluids. thalesnano.comacs.org

Research Findings on Metabolic Stability using Deuterium Labeling:

| Study Area | Finding | Reference |

| Drug Discovery | Deuterium labeling can enhance the metabolic stability and pharmacokinetic properties of drug candidates. | datahorizzonresearch.comclearsynth.com |

| Pharmacokinetic Studies | Deuterated compounds serve as excellent internal standards for accurate quantification in mass spectrometry-based assays. | thalesnano.com |

| Mechanistic Studies | The kinetic isotope effect observed with deuterated compounds helps in elucidating reaction mechanisms. | symeres.combeilstein-journals.org |

Deuterium Labeling as a Research Tool in Chemical Biology

Deuterium labeling has emerged as a versatile and powerful tool in chemical biology, extending beyond metabolic studies. clearsynth.comeuropa.eu It provides a non-invasive probe to investigate a wide array of biological processes at the molecular level. clearsynth.com

The unique spectroscopic properties of the carbon-deuterium (C-D) bond allow for its use in advanced imaging techniques like Raman spectroscopy. europa.eu This enables the "label-free" tracking of deuterated molecules, such as drugs or probes, within living cells without the need for bulky fluorescent tags that can perturb the system. europa.eu This approach offers a minimally invasive way to observe molecular uptake, distribution, and metabolism in real-time. europa.eu Furthermore, deuterium-labeled compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures of proteins and other biomolecules with greater clarity. clearsynth.comclearsynth.com In mechanistic studies, deuterium labeling helps to unravel the intricate details of enzymatic reactions and protein-ligand interactions. clearsynth.comthalesnano.com The ability to selectively introduce deuterium into molecules provides a subtle yet powerful handle to probe and understand complex biological systems. clearsynth.commdpi.com

Applications of Deuterium Labeling in Chemical Biology:

| Application | Description | Reference |

| Advanced Microscopy | Deuterated probes can be used in techniques like stimulated Raman scattering (SRS) microscopy for direct, label-free imaging in live cells and tissues. | europa.eu |

| Structural Biology | Deuterated solvents and compounds are used in NMR spectroscopy to simplify spectra and aid in the structural elucidation of complex biomolecules. | clearsynth.comclearsynth.com |

| Mechanistic Elucidation | The kinetic isotope effect of deuterium is used to investigate the mechanisms of chemical and enzymatic reactions. | thalesnano.comsymeres.com |

| Metabolic Tracing | Deuterated substrates are used to trace the flow of atoms through metabolic pathways, providing insights into cellular metabolism. | nih.gov |

Q & A

Q. How can researchers synthesize Morpholine-2,2,3,3,5,5,6,6-D8 with high isotopic purity, and what quality control measures are critical?

Methodological Answer: Synthesis typically involves catalytic deuteration of non-deuterated morpholine using deuterium gas (D₂) in the presence of platinum or palladium catalysts. Key steps include:

- Isotopic Exchange : Repeated cycles of hydrogen-deuterium exchange under controlled temperature (60–80°C) and pressure (1–3 atm) to ensure complete deuteration at all eight positions .

- Purification : Distillation under reduced pressure to remove residual solvents and catalysts.

- Quality Control :

- NMR Spectroscopy : Confirm deuteration levels via ¹H NMR (absence of proton signals at positions 2,3,5,6) and ²H NMR (peaks at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 103.15 for non-deuterated morpholine vs. m/z 111.23 for D8-morpholine) .

Q. What safety protocols are essential when handling Morpholine-D8 in laboratory settings?

Methodological Answer: While Morpholine-D8 is not explicitly classified as hazardous, standard precautions for morpholine derivatives apply:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as morpholine derivatives can irritate respiratory systems .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Management : Collect deuterated waste separately for incineration or specialized disposal to prevent environmental release .

- Emergency Response : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical evaluation .

Q. How do researchers validate the role of deuteration in kinetic isotope effect (KIE) studies using Morpholine-D8?

Methodological Answer: Deuteration alters reaction rates due to mass differences. To quantify KIE:

Experimental Design :

- Conduct parallel reactions with Morpholine-D8 and non-deuterated morpholine under identical conditions (temperature, solvent, catalyst).

- Monitor reaction progress via GC-MS or HPLC .

Data Analysis :

- Calculate rate constants (k_H and k_D) for protonated and deuterated forms.

- KIE = k_H / k_D; values >1 indicate primary isotope effects (C-H bond cleavage is rate-limiting) .

Q. Example Workflow :

- Reaction : Acid-catalyzed hydrolysis of Morpholine-D7.

- Outcome : Expected KIE ≈ 2–7 for C-D vs. C-H bond cleavage .

Advanced Research Questions

Q. How can isotopic impurities in Morpholine-D8 lead to contradictory data in NMR-based metabolic studies?

Methodological Answer: Residual protiated morpholine (e.g., at 1–2% impurity) can skew metabolic profiling:

- Issue : Protons at δ 2.5–3.5 ppm may overlap with endogenous metabolites (e.g., lactate, alanine) in ¹H NMR spectra.

- Resolution :

Q. What methodologies assess the environmental persistence of Morpholine-D8, given its structural similarity to SVHC-listed fluorinated morpholines?

Methodological Answer: While Morpholine-D8 is not currently an SVHC, its fluorinated analogs (e.g., octafluoro-morpholines) are classified as very persistent and bioaccumulative (vPvB) . To evaluate environmental risks for D8-morpholine:

- Biodegradation Assays : Use OECD 301B (ready biodegradability) with LC-MS to track deuterated vs. non-deuterated degradation products .

- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict log Kow and BCF values .

Key Finding : Preliminary data suggest Morpholine-D8 has lower bioaccumulation potential than fluorinated analogs due to reduced hydrophobicity .

Q. How can researchers address discrepancies in solvent compatibility when using Morpholine-D8 in organometallic reactions?

Methodological Answer: Deuterated solvents (e.g., D₂O, d⁶-DMSO) may interfere with reaction equilibria:

- Problem : Deuteration shifts Lewis acidity of metal catalysts (e.g., Pd, Pt), altering reaction pathways .

- Mitigation :

Case Study : In Pd-catalyzed cross-coupling, Morpholine-D8 in d⁶-DMSO showed 15% reduced yield vs. non-deuterated conditions due to altered catalyst solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.